molecular formula C17H17N7O2 B6543963 3-{2-oxo-2-[4-(pyrimidin-2-yl)piperazin-1-yl]ethyl}-3,4-dihydro-1,2,3-benzotriazin-4-one CAS No. 1206986-11-9

3-{2-oxo-2-[4-(pyrimidin-2-yl)piperazin-1-yl]ethyl}-3,4-dihydro-1,2,3-benzotriazin-4-one

Cat. No.: B6543963
CAS No.: 1206986-11-9
M. Wt: 351.4 g/mol
InChI Key: ZBSZMUHYADSVSI-UHFFFAOYSA-N
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Description

3-{2-oxo-2-[4-(pyrimidin-2-yl)piperazin-1-yl]ethyl}-3,4-dihydro-1,2,3-benzotriazin-4-one is a recognized potent and highly selective small-molecule inhibitor of the Discoidin Domain Receptor 1 (DDR1) kinase. DDR1 is a receptor tyrosine kinase activated by various collagens and is implicated in critical cellular processes including proliferation, adhesion, and extracellular matrix remodeling. This compound acts by potently inhibiting the auto-phosphorylation of DDR1 , thereby blocking its downstream signaling cascades. Its primary research value lies in the investigation of pathological fibrosis, as aberrant DDR1 signaling is a key driver in organ fibrosis affecting the kidney, lung, and liver . Furthermore, due to the role of DDR1 in regulating tumor cell invasion and the tumor microenvironment, this inhibitor is a vital tool compound in oncology research, particularly in studies of breast cancer and pancreatic cancer progression . Its high selectivity profile makes it an excellent pharmacological agent for dissecting DDR1-specific functions in complex biological systems and for validating DDR1 as a therapeutic target in preclinical models.

Properties

IUPAC Name

3-[2-oxo-2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]-1,2,3-benzotriazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N7O2/c25-15(12-24-16(26)13-4-1-2-5-14(13)20-21-24)22-8-10-23(11-9-22)17-18-6-3-7-19-17/h1-7H,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBSZMUHYADSVSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)C(=O)CN3C(=O)C4=CC=CC=C4N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-{2-oxo-2-[4-(pyrimidin-2-yl)piperazin-1-yl]ethyl}-3,4-dihydro-1,2,3-benzotriazin-4-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

The molecular structure of the compound is characterized by the following:

  • Chemical Formula : C16H16N6O2S
  • Molecular Weight : 356.402 g/mol
  • IUPAC Name : 3-{2-oxo-2-[4-(pyrimidin-2-yl)piperazin-1-yl]ethyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one
  • SMILES Notation : O=C(Cn2cnc1ccsc1c2=O)N3CCN(CC3)c4ncccn4
PropertyValue
Molecular FormulaC16H16N6O2S
Molecular Weight356.402 g/mol
IUPAC Name3-{2-oxo-2-[4-(pyrimidin-2-yl)piperazin-1-yl]ethyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one
SMILESO=C(Cn2cnc1ccsc1c2=O)N3CCN(CC3)c4ncccn4

Biological Activity

Research indicates that this compound exhibits a broad spectrum of biological activities, including:

Antimicrobial Activity

In vitro studies have shown that derivatives of benzotriazine compounds possess significant antibacterial and antifungal properties. For instance, compounds similar to the target molecule have demonstrated effectiveness against various strains of bacteria and fungi, suggesting potential applications in treating infections.

Anticancer Properties

Several studies have highlighted the anticancer potential of benzotriazine derivatives. The compound has been evaluated for its ability to inhibit cell proliferation in various cancer cell lines. For example, it showed moderate inhibitory effects in human liver (SK-Hep-1), breast (MDA-MB-231), and gastric (NUGC-3) cancer cell lines.

The biological activity is believed to be mediated through several mechanisms:

  • Inhibition of Key Enzymes : The compound may inhibit enzymes involved in DNA replication and repair.
  • Induction of Apoptosis : It has been observed to promote apoptotic pathways in cancer cells, leading to programmed cell death.
  • Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties by modulating signaling pathways such as NF-kB.

Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry investigated the anticancer effects of various benzotriazine derivatives. The results indicated that the compound significantly inhibited cell growth in vitro and induced apoptosis in cancer cells through caspase activation .

Study 2: Antimicrobial Efficacy

Another research article focused on the antimicrobial properties of similar compounds. It demonstrated that derivatives exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MIC) ranging from 50 μg/mL to 100 μg/mL .

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The presence of the pyrimidine moiety is believed to enhance its interaction with DNA and RNA, leading to effective tumor suppression.

Case Study:
In a study published in Journal of Medicinal Chemistry, derivatives of this compound were tested against human breast cancer cell lines (MCF-7). Results demonstrated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting its potential as a lead compound for further development in cancer therapy .

2. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy. It has shown activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential enzymatic processes.

Case Study:
A study conducted by researchers at XYZ University found that the compound was effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported at 15 µg/mL and 20 µg/mL respectively .

3. Neurological Applications

There is emerging evidence supporting the use of this compound in treating neurological disorders. Its ability to cross the blood-brain barrier makes it a candidate for conditions such as anxiety and depression. The piperazine ring structure is known to exhibit anxiolytic effects in various animal models.

Case Study:
A preclinical trial published in Neuropharmacology showed that administration of this compound significantly reduced anxiety-like behaviors in rodents subjected to stress tests . This suggests potential for development into a therapeutic agent for anxiety disorders.

Comparison with Similar Compounds

Core Modifications

  • Benzotriazinone vs. Pyrido-pyrimidinone: The target compound’s benzotriazinone core differs from the pyrido-pyrimidinone in , which may influence electronic properties and binding affinity .
  • Sulfonylurea Core () : The sulfonylurea backbone in compound 5F-5H highlights the versatility of the piperazine-oxoethyl group in diverse pharmacological contexts, such as hypoglycemic activity .

Substituent Variations

  • Direct vs.
  • Benzyl vs. Pyrimidinyl Substituents : ’s trimethoxybenzyl-piperazine-pyrimidine demonstrates how hydrophobic substituents might enhance membrane permeability compared to the target’s pyrimidine .

Preparation Methods

Reaction Mechanism and Optimization

The process begins with the diazotization of 2-aminobenzamide derivatives using the polymer-supported nitrite reagent, which minimizes the release of toxic nitrogen oxides. The diazonium salt undergoes intramolecular cyclization to form the 1,2,3-benzotriazin-4(3H)-one scaffold. Key parameters include:

  • Temperature : Reactions proceed at 0–5°C to stabilize the diazonium intermediate.

  • Acid Catalyst : p-Tosic acid (1.2 equivalents) enhances cyclization efficiency.

  • Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM) optimizes yield.

For the target compound, the 2-aminobenzamide precursor is substituted with a 2-oxoethyl group at the N3 position. Post-cyclization, this side chain is functionalized via nucleophilic substitution with 4-(pyrimidin-2-yl)piperazine (Table 1).

Table 1 : Optimization of Diazotization-Cyclization Conditions

ParameterConditionYield (%)Purity (%)
Temperature0°C7895
SolventTHF8297
p-Tosic Acid (eq)1.28598

Coupling Reactions for Side-Chain Functionalization

The ethyl-linked piperazine-pyrimidine moiety is introduced via coupling reactions. A two-step protocol involves:

  • Synthesis of 2-Chloroethyl Intermediate : The benzotriazinone core is treated with chloroacetyl chloride in the presence of triethylamine to form 3-(2-chloroethyl)-3,4-dihydro-1,2,3-benzotriazin-4-one.

  • Nucleophilic Displacement : The chloroethyl derivative reacts with 4-(pyrimidin-2-yl)piperazine under basic conditions (K₂CO₃, DMF, 60°C), achieving 89% yield.

Catalytic Enhancements

Recent studies demonstrate that phase-transfer catalysts, such as tetrabutylammonium bromide (TBAB), improve reaction kinetics by facilitating interfacial interactions. This modification reduces reaction time from 24 hours to 8 hours while maintaining a yield of 86%.

Alternative Route: Redox Cyclization of Amides

Cui and co-workers reported a redox cyclization strategy using nitrous oxide (N₂O) as an oxidizing agent. This method avoids diazonium salt formation, instead promoting direct cyclization of 2-aminobenzamides bearing pre-installed side chains.

Procedure and Outcomes

  • The 2-aminobenzamide derivative, functionalized with a 2-oxoethyl group, is treated with N₂O in acetonitrile at 80°C.

  • The reaction proceeds via a radical mechanism, confirmed by electron paramagnetic resonance (EPR) studies.

  • Yields range from 70–75%, with purity >90% after recrystallization.

Deprotection and Final Functionalization

In cases where protecting groups are employed, final deprotection steps are critical. For example, tert-butoxycarbonyl (Boc)-protected piperazines are treated with trifluoroacetic acid (TFA) in DCM, followed by neutralization with aqueous NaHCO₃. This step achieves quantitative deprotection without degrading the benzotriazinone core.

Comparative Analysis of Synthetic Routes

Table 2 : Efficiency of Preparation Methods

MethodYield (%)Purity (%)Time (h)Scalability
Diazotization-Cyclization859812High
Coupling Reaction89978Moderate
Redox Cyclization759024Low

Industrial-Scale Considerations

For large-scale production, the diazotization-coupling sequence is preferred due to its reproducibility and cost-effectiveness. Key considerations include:

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the target compound in >98% purity.

  • Waste Management : Polymer-supported reagents reduce hazardous waste generation .

Q & A

Q. How to design a scalable purification protocol without compromising yield?

  • Methodological Answer : Employ flash chromatography with gradients of ethyl acetate/hexane, followed by recrystallization from ethanol/water. Monitor particle size distribution during crystallization to ensure consistent polymorph formation. Process analytical technology (PAT) tools like FBRM can track particle dynamics in real time .

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